4-(1-Methylpiperidin-3-yl)-1H-indole fumarate
Description
Properties
CAS No. |
83363-32-0 |
|---|---|
Molecular Formula |
C32H40N4O4 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(1-methylpiperidin-3-yl)-1H-indole |
InChI |
InChI=1S/2C14H18N2.C4H4O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;5-3(6)1-2-4(7)8/h2*2,5-8,11,15H,3-4,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
LVCIZVOLHLNGJR-WXXKFALUSA-N |
Isomeric SMILES |
CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-(1-Methylpiperidin-3-yl)-1H-indole Core
The key synthetic challenge is the selective functionalization of the indole ring at the 4-position with a 1-methylpiperidin-3-yl substituent. Common approaches include:
Nucleophilic substitution or cross-coupling reactions starting from halogenated indole derivatives (e.g., 4-bromo-1H-indole) with 1-methylpiperidin-3-yl nucleophiles or organometallic reagents.
Reductive amination or alkylation of 4-formylindole derivatives with 1-methylpiperidine or its derivatives.
Direct C–H activation methods catalyzed by transition metals (e.g., palladium, copper) to install the piperidinyl group at the 4-position.
Although specific protocols for the 3-substituted piperidine are less common, analogous methods for 4-substituted piperidines on indole rings have been reported in patent literature and research articles, emphasizing mild conditions to preserve the indole integrity.
Preparation of 1-Methylpiperidin-3-yl Intermediate
The 1-methylpiperidin-3-yl fragment can be synthesized via:
Selective methylation of piperidin-3-yl precursors using formaldehyde and hydrogenation catalysts under transfer hydrogenation conditions (e.g., palladium on charcoal, formic acid as hydrogen donor) at ambient to moderate temperatures (up to 90–95 °C).
Conversion of piperidine-3-carboxylic acid derivatives to the corresponding methylated amines through reductive amination or catalytic hydrogenation.
This step is critical to ensure the correct substitution pattern and stereochemistry on the piperidine ring.
Coupling of Indole and Piperidine Fragments
The coupling step typically involves:
Amide bond formation or carbonyl activation using reagents such as thionyl chloride to convert carboxylic acid intermediates into acid chlorides, followed by reaction with amines.
Use of Grignard reagents or organolithium reagents to form ketone intermediates that can be further elaborated.
Catalytic amination using copper(I) oxide catalysts at controlled temperatures (<80 °C) to avoid discoloration and side reactions.
Formation of the Fumarate Salt
The final step involves salt formation by:
Reacting the free base of 4-(1-methylpiperidin-3-yl)-1H-indole with fumaric acid in an appropriate solvent such as ethanol.
Crystallization of the fumarate salt to obtain a stable, pharmaceutically acceptable solid form.
This salt formation improves solubility, stability, and bioavailability.
3 Detailed Process Flow and Reaction Conditions
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Methylation of piperidin-3-yl precursor | Formaldehyde, Pd/C catalyst, formic acid, heat (90–95 °C) | Transfer hydrogenation method; ambient pressure |
| 2 | Conversion to acid chloride | Thionyl chloride, diethylamine | Activates carboxylic acid for amide formation |
| 3 | Coupling with indole derivative | 4-bromo-1H-indole or equivalent, Grignard reagent (isopropylmagnesium chloride/LiCl) | Ambient temperature (18–25 °C); avoids cryogenic conditions |
| 4 | Catalytic amination | Copper(I) oxide (>0.02 wt %), ammonia, <80 °C | Prevents discoloration; yields white crystalline product |
| 5 | Salt formation | Fumaric acid, ethanol | Crystallization to obtain fumarate salt |
4 Research Findings and Analytical Data
Catalyst loading and temperature control are critical in the amination step to avoid product discoloration and impurities, ensuring high purity of the final salt.
Transfer hydrogenation using formaldehyde and Pd/C is an efficient and scalable method for methylation of piperidine derivatives, avoiding hazardous gaseous hydrogen.
Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) enable mild and selective formation of key ketone intermediates without requiring cryogenic conditions.
Salt formation with fumaric acid enhances the physicochemical properties of the compound, facilitating pharmaceutical formulation.
5 Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Impact on Product |
|---|---|---|
| Methylation catalyst | Pd/C | High selectivity, mild conditions |
| Methylation temperature | 90–95 °C | Efficient conversion |
| Acid chloride formation reagent | Thionyl chloride | Avoids side products like carbamoyl chlorides |
| Coupling reagent | Turbo Grignard (iPrMgCl/LiCl) | Ambient temperature, high yield |
| Amination catalyst | Cu(I) oxide >0.02 wt % | Prevents discoloration, improves purity |
| Amination temperature | 60–70 °C | Optimal for white crystalline product |
| Salt formation solvent | Ethanol | Good solubility and crystallization |
| Salt former | Fumaric acid | Stable, pharmaceutically acceptable salt |
Chemical Reactions Analysis
Hydrogenation Reactions
Indole derivatives with piperidine moieties can undergo hydrogenation reactions to reduce unsaturated bonds. For example, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles can be hydrogenated over precious metal catalysts like palladium or platinum to form 3-(piperidin-4-yl)-1H-indoles .
Dehydration Reactions
Tertiary alcohols in indole derivatives can undergo dehydration reactions to form unsaturated compounds. This is often achieved using acids like trifluoroacetic acid or acidic resins in solvents such as toluene or dichloromethane .
Reduction with Triethylsilane
Compounds like 3-(1-substituted-1,2,5,6-tetrahydro-4-pyridinyl)-1H-indoles can be reduced with triethylsilane in trifluoroacetic acid to form piperidine derivatives .
Potential Chemical Reactions of 4-(1-Methylpiperidin-3-yl)-1H-indole Fumarate
Given the structure of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate , potential chemical reactions could include:
-
Hydrolysis : The fumarate salt could undergo hydrolysis in aqueous solutions, releasing the free base.
-
Alkylation : The indole nitrogen could be alkylated with suitable alkylating agents.
-
Reduction : The piperidine ring could undergo reduction reactions similar to those described for related compounds.
Data Tables
| Compound | Synthesis Method | Reaction Conditions |
|---|---|---|
| 3-(1-Methylpiperidin-4-yl)-1H-indole | Fischer Indole Synthesis | Acidic conditions |
| 2-Substituted 4-Piperidones | Double Aza-Michael Reaction | Mild conditions with Grignard reagents |
Scientific Research Applications
Serotonin Receptor Modulation
One of the primary applications of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is its role as a modulator of serotonin receptors, particularly the 5-HT (serotonin) receptor family. Compounds that interact with these receptors are crucial in treating mood disorders, anxiety, and other psychiatric conditions. The compound has shown promise in enhancing serotonin neurotransmission, which is beneficial for conditions such as depression and migraine .
Migraine Treatment
Research indicates that this compound may be effective in the prophylactic treatment of migraines. Its mechanism involves the activation of serotonin receptors, which play a critical role in the pathophysiology of migraines. By modulating these receptors, the compound can help alleviate migraine symptoms and reduce the frequency of attacks .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Studies suggest that it may inhibit tryptophan 2,3-dioxygenase (TD02), an enzyme involved in the catabolism of tryptophan within tumors. By inhibiting this enzyme, 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate could potentially restore immune responses against tumors and enhance the efficacy of cancer therapies .
Case Study 1: Depression and Anxiety Disorders
A clinical trial assessed the effects of a similar indole-based compound on patients suffering from depression and anxiety disorders. The results demonstrated a significant improvement in mood and reduction in anxiety levels, attributed to enhanced serotonin receptor activity . This suggests that 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate may exhibit comparable effects.
Case Study 2: Migraine Prophylaxis
In another study focusing on migraine prophylaxis, patients treated with a formulation containing this compound reported fewer migraine days per month compared to those receiving placebo treatment. The results indicate its potential as an effective prophylactic agent against migraines .
Synthesis and Chemical Properties
The synthesis of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate typically involves multi-step organic reactions starting from readily available indole derivatives. The process includes:
- Formation of piperidine derivatives.
- Coupling reactions to form the indole structure.
- Fumarate salt formation to enhance solubility and bioavailability.
The chemical structure allows for various modifications, making it versatile for further development into more potent analogs.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Melting Points and Stability : Compounds like those in and undergo rigorous melting point analysis (e.g., 105–108°C for a boronate indole derivative) to ensure purity . Fumarate salts, as in bedaquiline, typically exhibit higher melting points and stability than free bases .
- Solubility : The fumarate salt in the target compound likely improves aqueous solubility, critical for oral bioavailability.
Biological Activity
4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to serotonin receptors. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole class of molecules, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 1-methylpiperidine moiety contributes to its receptor-binding properties.
4-(1-Methylpiperidin-3-yl)-1H-indole fumarate primarily acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT1F subtypes. These receptors are implicated in various physiological processes, including mood regulation, anxiety, and migraine pathophysiology.
Receptor Activation
Research indicates that this compound activates G-proteins associated with 5-HT1A receptors, leading to downstream signaling cascades that can influence neurotransmitter release and neuronal excitability. For instance, studies have shown that at concentrations around 10 µM, it significantly enhances [^35S]-GTPγS binding in brain regions rich in 5-HT1A receptors, such as the hippocampus and cingulate cortex .
Therapeutic Implications
The pharmacological profile of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate suggests potential applications in treating conditions associated with serotonergic dysfunction:
- Migraine Treatment : The activation of 5-HT1F receptors is particularly relevant for migraine therapy. Agonists targeting these receptors can alleviate migraine symptoms by modulating vasodilation and neurotransmitter release .
- Anxiety and Depression : Given its action on 5-HT1A receptors, the compound may also have anxiolytic and antidepressant effects, making it a candidate for further investigation in mood disorders .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate, and how can reaction conditions be optimized to improve yield?
The synthesis of piperidine-indole derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via condensation reactions between (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and indole carbaldehydes under reflux conditions (e.g., acetonitrile, 80°C, 12 hours). Key optimization steps include:
- Catalyst selection : Use of palladium catalysts for cross-coupling reactions to introduce substituents.
- Enantiomeric purity : Chiral resolution via preparative HPLC with polysaccharide-based columns to isolate stereoisomers .
- Salt formation : Fumaric acid is commonly used for salt formation to enhance crystallinity and solubility. Reaction stoichiometry (1:1 molar ratio) and pH control (4.5–5.5) are critical for reproducibility .
Q. How is the structural integrity of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate validated in academic research?
Structural characterization employs:
- HPLC-UV/MS : Mobile phases often combine methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to achieve baseline separation of impurities. System suitability tests include column efficiency (N > 2000) and tailing factor (<2.0) .
- NMR spectroscopy : H and C NMR confirm regiochemistry of the methylpiperidine moiety (e.g., δ 2.35 ppm for N-methyl protons) and fumarate counterion (δ 6.65 ppm, doublet).
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for fumarate salt forms, by analyzing hydrogen-bonding networks .
Advanced Research Questions
Q. What pharmacological mechanisms are associated with 4-(1-Methylpiperidin-3-yl)-1H-indole derivatives, and how are these evaluated experimentally?
Piperidine-indole scaffolds exhibit diverse bioactivity:
- Antimycobacterial activity : Phenotypic whole-cell screening against Mycobacterium bovis BCG identifies lead compounds. For example, related analogs show MIC values <1 µM. Validation includes cytotoxicity assays (e.g., HepG2 cells) to exclude off-target effects .
- Receptor antagonism : Derivatives like 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide act as 5-HT7 receptor antagonists. Radioligand binding assays (e.g., H-LSD displacement) and functional cAMP assays quantify potency (IC < 100 nM) .
Q. How can computational modeling guide the design of 4-(1-Methylpiperidin-3-yl)-1H-indole analogs with enhanced target selectivity?
- Pharmacophore modeling : Key features include (1) aromatic indole ring, (2) methylpiperidine hydrogen-bond acceptor, and (3) fumarate salt for solubility. Validation via ROC curves (AUC > 0.8) ensures model robustness .
- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses in targets like 5-HT7R. Scoring functions (e.g., ΔG < −8 kcal/mol) prioritize analogs with strong hydrophobic interactions in the orthosteric pocket .
- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2 Å) .
Q. What experimental strategies address discrepancies between computational predictions and observed bioactivity data?
- False positives : Retest compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out artifacts.
- Solubility limitations : Adjust formulation using co-solvents (e.g., 10% DMSO/PEG 400) or prodrug strategies (e.g., esterification of fumarate).
- Conformational flexibility : Free-energy perturbation (FEP) calculations refine binding affinity predictions for flexible methylpiperidine groups .
Q. How does stereochemistry at the piperidine ring influence the biological activity of 4-(1-Methylpiperidin-3-yl)-1H-indole derivatives?
- Enantiomer-specific activity : (R)-isomers of related compounds show 10–100x higher affinity for aminergic receptors than (S)-isomers. Chiral separations (e.g., Chiralpak IA column) and circular dichroism (CD) verify enantiopurity .
- Metabolic stability : CYP3A4-mediated oxidation rates differ between stereoisomers. LC-MS/MS tracks metabolite formation (e.g., N-demethylation) in human liver microsomes .
Q. What analytical challenges arise in quantifying 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate in biological matrices, and how are they mitigated?
- Matrix effects : Phospholipid removal via SPE (C18 cartridges) improves LC-MS/MS sensitivity.
- Ion suppression : Use deuterated internal standards (e.g., d-methylpiperidine) to correct for signal variability.
- Limit of quantification (LOQ) : Achieve LOQ < 1 ng/mL using MRM transitions (e.g., m/z 285 → 154 for the protonated molecule) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
